![molecular formula C14H22OSi B14448154 Trimethyl{3-[(oct-7-en-2-yn-1-yl)oxy]prop-1-yn-1-yl}silane CAS No. 74585-58-3](/img/structure/B14448154.png)
Trimethyl{3-[(oct-7-en-2-yn-1-yl)oxy]prop-1-yn-1-yl}silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl{3-[(oct-7-en-2-yn-1-yl)oxy]prop-1-yn-1-yl}silane is an organosilicon compound with the molecular formula C12H22OSi This compound is characterized by the presence of a trimethylsilyl group attached to a prop-1-yn-1-yl chain, which is further connected to an oct-7-en-2-yn-1-yl group through an oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{3-[(oct-7-en-2-yn-1-yl)oxy]prop-1-yn-1-yl}silane typically involves the reaction of trimethylsilylacetylene with an appropriate alkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the acetylene and subsequent nucleophilic substitution with the alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Trimethyl{3-[(oct-7-en-2-yn-1-yl)oxy]prop-1-yn-1-yl}silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alkenes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction can produce alkanes or alkenes. Substitution reactions can result in the formation of various organosilicon compounds with different functional groups.
科学研究应用
Trimethyl{3-[(oct-7-en-2-yn-1-yl)oxy]prop-1-yn-1-yl}silane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and drug delivery systems.
Industry: The compound is used in the production of advanced materials, coatings, and adhesives.
作用机制
The mechanism of action of Trimethyl{3-[(oct-7-en-2-yn-1-yl)oxy]prop-1-yn-1-yl}silane involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the lipophilicity and stability of the compound, facilitating its penetration into biological membranes. The prop-1-yn-1-yl chain can undergo various chemical transformations, leading to the formation of bioactive intermediates that interact with cellular targets.
相似化合物的比较
Similar Compounds
- Trimethyl(3-((trimethylsilyl)oxy)prop-1-yn-1-yl)silane
- 1-(Trimethylsilyl)propyne
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
Uniqueness
Trimethyl{3-[(oct-7-en-2-yn-1-yl)oxy]prop-1-yn-1-yl}silane is unique due to its specific structural features, including the presence of both an alkyne and an alkene group, which provide versatility in chemical reactions
属性
CAS 编号 |
74585-58-3 |
|---|---|
分子式 |
C14H22OSi |
分子量 |
234.41 g/mol |
IUPAC 名称 |
trimethyl(3-oct-7-en-2-ynoxyprop-1-ynyl)silane |
InChI |
InChI=1S/C14H22OSi/c1-5-6-7-8-9-10-12-15-13-11-14-16(2,3)4/h5H,1,6-8,12-13H2,2-4H3 |
InChI 键 |
PBQRPRAOAIBNOB-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CCOCC#CCCCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-nitro-](/img/structure/B14448083.png)
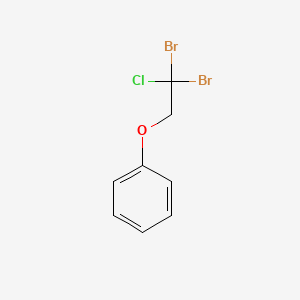
![(2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B14448092.png)
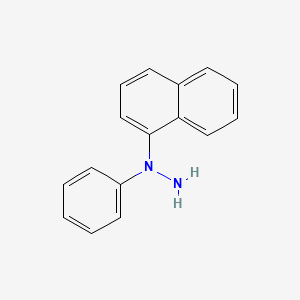

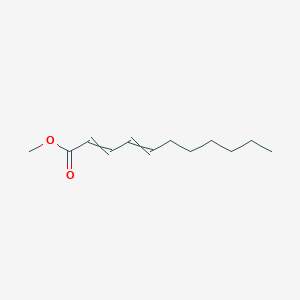

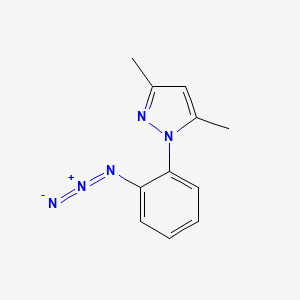
![5-(Trimethylsilyl)-2,3,3a,4,5,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-ol](/img/structure/B14448131.png)
![[1,1'-Biphenyl]-4-ol, 4'-[(6-bromohexyl)oxy]-](/img/structure/B14448141.png)
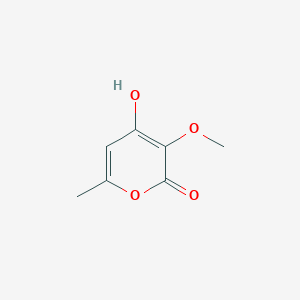
![2-[3-(3-Ethyl-1,3-benzoxazol-2(3H)-ylidene)-2-methylprop-1-en-1-yl]quinoline](/img/structure/B14448159.png)
![Dodecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B14448162.png)
